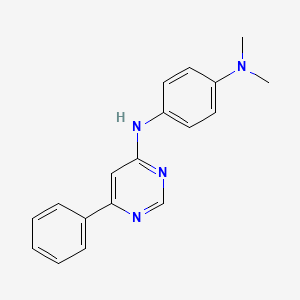
N,N-dimethyl-N'-(6-phenylpyrimidin-4-yl)benzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-N'-(6-phenylpyrimidin-4-yl)benzene-1,4-diamine, also known as GSK1120212 or trametinib, is a small molecule inhibitor that targets the MEK protein. MEK is a key component of the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Trametinib has been extensively studied for its potential applications in cancer treatment and has shown promising results in preclinical and clinical trials.
作用机制
Trametinib works by selectively inhibiting the MEK protein, which is a key component of the MAPK/ERK pathway. The MAPK/ERK pathway is frequently dysregulated in cancer cells, leading to increased cell proliferation and survival. By inhibiting MEK, trametinib can block this pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects
Trametinib has been shown to have potent anti-cancer effects in preclinical and clinical studies. It has been shown to inhibit tumor growth and induce apoptosis in various types of cancer cells, including melanoma, non-small cell lung cancer, and pancreatic cancer. Trametinib has also been shown to have a favorable safety profile, with manageable side effects.
实验室实验的优点和局限性
Trametinib has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a favorable safety profile. Trametinib has also been extensively studied in preclinical and clinical trials, providing a wealth of data on its mechanism of action and potential applications in cancer treatment. However, trametinib also has some limitations for lab experiments. It is a targeted inhibitor that only affects the MAPK/ERK pathway, which may not be relevant for all types of cancer. In addition, trametinib may have off-target effects that could complicate data interpretation.
未来方向
There are several future directions for research on trametinib. One area of research is the identification of biomarkers that can predict response to trametinib treatment. Another area of research is the development of combination therapies that can enhance the anti-cancer effects of trametinib. Finally, there is a need for further research on the long-term safety and efficacy of trametinib in clinical trials. Overall, trametinib holds great promise as a targeted therapy for cancer treatment, and further research is needed to fully realize its potential.
合成方法
Trametinib can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of an intermediate pyrimidine ring, which is then coupled with a benzene-1,4-diamine moiety. The final step involves the introduction of the N,N-dimethylamino group to the pyrimidine ring. The synthesis of trametinib has been described in detail in several scientific publications.
科学研究应用
Trametinib has been extensively studied for its potential applications in cancer treatment. It has shown promising results in preclinical and clinical trials for the treatment of various types of cancer, including melanoma, non-small cell lung cancer, and pancreatic cancer. Trametinib works by inhibiting the MEK protein, which is a key component of the MAPK/ERK pathway that is frequently dysregulated in cancer cells. By inhibiting this pathway, trametinib can prevent cancer cell proliferation and induce apoptosis.
属性
IUPAC Name |
4-N,4-N-dimethyl-1-N-(6-phenylpyrimidin-4-yl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-22(2)16-10-8-15(9-11-16)21-18-12-17(19-13-20-18)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRISNSQUBWPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N,4-N-dimethyl-1-N-(6-phenylpyrimidin-4-yl)benzene-1,4-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-methyl-3-phenyl-1-piperazinyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B6006328.png)
![N,N'-bis{4-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}urea](/img/structure/B6006334.png)
![2-({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B6006335.png)
![N-(4-methoxybenzyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6006340.png)
![1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6006353.png)
![1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B6006357.png)
![2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B6006364.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6006365.png)
![4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6006373.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]-5-methoxybenzamide](/img/structure/B6006381.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B6006383.png)
![N'-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6006412.png)
![9-cyclopropyl-7-(difluoromethyl)-2-[1-(methylsulfonyl)-4-piperidinyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6006419.png)